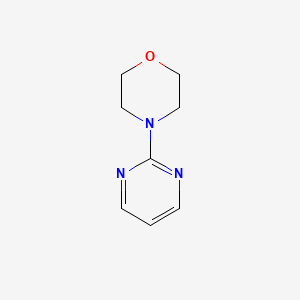

4-(Pyrimidin-2-yl)morpholine

概要

説明

4-(Pyrimidin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring bonded to a pyrimidine ring. This compound is of significant interest due to its versatile applications in medicinal chemistry, particularly in the development of pharmaceuticals. The pyrimidine ring is a crucial component of DNA and RNA, making it an essential structure in biological systems .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)morpholine typically involves the reaction of pyrimidine derivatives with morpholine. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with morpholine under basic conditions . Another approach involves the condensation of pyrimidine-2-carbaldehyde with morpholine in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the compound .

化学反応の分析

Types of Reactions: 4-(Pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted morpholine derivatives.

科学的研究の応用

Synthesis of 4-(Pyrimidin-2-yl)morpholine

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with morpholine under specific conditions. The following methods are commonly employed:

- Alkylation and Acylation : The nitrogen atom in the morpholine ring can undergo nucleophilic substitution reactions, allowing for the introduction of alkyl or acyl groups .

- Oxidation and Reduction : The compound can be oxidized using agents like potassium permanganate or reduced with lithium aluminum hydride, depending on the desired functional groups .

- Cross-Coupling Reactions : this compound can serve as a precursor in cross-coupling reactions such as Suzuki and Heck reactions, facilitating the introduction of various substituents .

Anticancer Properties

Research indicates that this compound derivatives exhibit significant anticancer activity. For example, studies have demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. One derivative showed potent CDK2 inhibitory activity with a Ki value of 0.005 µM, demonstrating selective action against cancer cell lines .

Anti-inflammatory Effects

Compounds derived from this compound have also been investigated for their anti-inflammatory properties. In vitro studies revealed that certain derivatives significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS), indicating their potential as therapeutic agents for inflammation-related disorders .

Neuroprotective Applications

Emerging research suggests that derivatives of this compound may possess neuroprotective effects. These compounds have been evaluated for their ability to modulate neuroinflammation and protect neuronal cells from apoptosis, potentially providing new avenues for treating neurodegenerative diseases.

Case Study 1: CDK Inhibition in Cancer Treatment

A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized based on the structure of this compound. These compounds exhibited potent inhibition of CDK2, leading to significant antiproliferative effects on various cancer cell lines. Mechanistic studies indicated that these compounds induced cell cycle arrest and apoptosis in ovarian cancer cells, showcasing their potential as targeted cancer therapies .

Case Study 2: Anti-inflammatory Activity Assessment

In a study assessing the anti-inflammatory activity of morpholine derivatives, compounds derived from this compound were found to effectively inhibit the production of pro-inflammatory cytokines. The results highlighted their potential use in developing novel treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Comparative Analysis Table

The following table summarizes key features and biological activities of selected compounds related to this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Morpholine ring with pyrimidine | CDK inhibition, anti-inflammatory | Potential neuroprotective effects |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | Pyrazole substitutions | Potent CDK2 inhibitors | High selectivity against cancer cells |

| Morpholine derivatives | Various substitutions | Anti-inflammatory | Reduced iNOS and COX-2 expression |

作用機序

The mechanism of action of 4-(Pyrimidin-2-yl)morpholine involves its interaction with biological targets through hydrogen bonding and π-π interactions. The pyrimidine ring can act as a bioisostere for phenyl rings, enhancing the pharmacokinetic properties of the compound. It often targets enzymes and receptors involved in cell signaling pathways, thereby modulating cellular functions .

類似化合物との比較

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine: Shares a similar structure but includes a thiophene ring, which can alter its biological activity.

4-(Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine: Another structurally related compound used as a lead in drug development.

Uniqueness: 4-(Pyrimidin-2-yl)morpholine is unique due to its balanced hydrophilic and lipophilic properties, making it an excellent candidate for drug development. Its ability to form stable hydrogen bonds and π-π interactions enhances its binding affinity to biological targets, distinguishing it from other similar compounds .

生物活性

4-(Pyrimidin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

The primary mechanism of action for this compound involves its interaction with tubulin, specifically binding to the colchicine-binding site . This binding disrupts microtubule dynamics, leading to the inhibition of microtubule polymerization. Consequently, this results in mitotic arrest and cell death across various cell lines, particularly in cancerous cells.

Biochemical Pathways

- Target : Colchicine-binding site of tubulin.

- Effect : Inhibition of microtubule polymerization.

- Result : Induction of cell cycle arrest in the G2/M phase and subsequent cell death.

Pharmacokinetics

This compound has a molecular weight of approximately 209.204 g/mol, suggesting reasonable bioavailability. Its carboxylic acid group enhances its interaction with biological macromolecules, making it a potential candidate for therapeutic applications.

Biological Activity Overview

The compound exhibits various biological activities, including:

- Anticancer Activity : Demonstrated significant cytotoxicity against multiple cancer cell lines by disrupting microtubule dynamics.

- Anti-inflammatory Properties : Some derivatives have shown efficacy in reducing inflammatory markers in macrophage cells stimulated by lipopolysaccharides (LPS) .

- Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammatory diseases .

Case Studies and Research Findings

- Anticancer Efficacy :

-

Anti-inflammatory Activity :

- Research highlighted that specific derivatives significantly reduced nitric oxide (NO) production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages, suggesting potential use in treating inflammatory disorders .

- Pharmacological Applications :

Data Summary Table

特性

IUPAC Name |

4-pyrimidin-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-9-8(10-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIMWXDLDBNUFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310192 | |

| Record name | 4-(2-Pyrimidinyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57356-66-8 | |

| Record name | 4-(2-Pyrimidinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57356-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Pyrimidinyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(pyrimidin-2-yl)morpholine exert its anti-cancer effects?

A1: 4-(pyrimidin-2-yl)morpholines are a novel class of microtubule-destabilizing agents that bind to the colchicine-binding site of tubulin. [] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division. By binding to tubulin, these compounds disrupt microtubule polymerization, ultimately leading to mitotic arrest and cell death. [] This mechanism has been shown to be effective across multiple cancer cell lines. []

Q2: What makes this class of compounds particularly interesting in the context of drug resistance?

A2: One key finding is that 4-(pyrimidin-2-yl)morpholines are poor substrates for P-glycoprotein (P-gp) multi-drug resistance pumps. [] This is significant because P-gp overexpression is a common mechanism of drug resistance in cancer cells, leading to the efflux of chemotherapeutic agents and reduced efficacy. The ability of 4-(pyrimidin-2-yl)morpholines to circumvent this resistance mechanism makes them promising candidates for further development, particularly against colchicine-resistant cancers. []

Q3: What structural insights have been gained about the interaction between 4-(pyrimidin-2-yl)morpholines and tubulin?

A3: Co-crystal structures of tubulin bound to these compounds reveal that they target the colchicine-binding pocket located between the α and β subunits of the αβ-tubulin dimer. [] The morpholine oxygen interacts with the β-tubulin bound GTP via two water molecules. Specific amino acid residues involved in binding include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin. [] Interestingly, the conformational changes induced by binding suggest that these compounds preferentially target free or plus end β-tubulin, offering potential for targeted disruption of microtubule dynamics. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。